An In-Depth Technical Guide to 2,3,9,10-Tetrahydroxyberberine: From Chemical Structure to Therapeutic Potential
An In-Depth Technical Guide to 2,3,9,10-Tetrahydroxyberberine: From Chemical Structure to Therapeutic Potential
This guide provides a comprehensive technical overview of 2,3,9,10-tetrahydroxyberberine, a polyphenol and a metabolite of the well-known isoquinoline alkaloid, berberine.[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, synthesis and analysis protocols, and its emerging pharmacological activities. The narrative emphasizes the causal relationships behind experimental choices and provides self-validating methodologies, reflecting a synthesis of technical accuracy and field-proven insights.
Molecular Structure and Physicochemical Properties
2,3,9,10-Tetrahydroxyberberine is a derivative of the protoberberine alkaloid scaffold.[2] It is structurally characterized by a tetracyclic framework with four hydroxyl groups located at the 2, 3, 9, and 10 positions.[1] This substitution pattern distinguishes it from its parent compound, berberine, which possesses two methoxy groups and a methylenedioxy bridge. The presence of these polar hydroxyl groups significantly influences its physicochemical properties.
The compound exists in both a quaternary ammonium form (a cation) and a neutral, fully reduced "berbine" form. The properties of both are detailed below.
Chemical Identification
| Identifier | 2,3,9,10-Tetrahydroxyberberine (Cation) | 2,3,9,10-Tetrahydroxyberbine (Neutral) |
| IUPAC Name | 5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2,3,9,10-tetrol[3] | 6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,3,9,10-tetrol[1] |
| Molecular Formula | C₁₇H₁₄NO₄⁺[3] | C₁₇H₁₇NO₄[1] |
| Molecular Weight | 296.30 g/mol [3] | 299.32 g/mol [1] |
| CAS Number | 162854-37-7[3] | Not explicitly assigned; often referenced by the cation's CAS. |
| PubChem CID | 443768[3] | 443767[1] |
Physicochemical Data
The introduction of four hydroxyl groups renders the molecule more polar than berberine, which affects its solubility and potentially its biological interactions. While a melting point for berberine is established at 145 °C, specific data for its tetrahydroxy derivative is not widely reported.[4]
Table 1: Solubility and Computed Properties
| Property | Value/Description | Rationale & Implications |
| Aqueous Solubility | Slightly soluble. The presence of multiple hydroxyl groups allows for hydrogen bonding with water.[2] | Limited aqueous solubility is a common trait for berberine-derived alkaloids and can pose challenges for formulation. However, it is likely more soluble than berberine itself due to the polar hydroxyls. |
| Organic Solvent Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2] | Good solubility in common organic solvents like DMSO is crucial for in vitro experimental work, allowing for the preparation of concentrated stock solutions for biological assays. |
| XLogP3 (Computed) | 2.4 (Cation)[3], 1.9 (Neutral)[1] | These values suggest moderate lipophilicity. This balance is critical for cell membrane permeability and interaction with hydrophobic pockets in protein targets. |
Synthesis and Characterization
The synthesis of 2,3,9,10-tetrahydroxyberberine is not as commonly documented as that of its parent alkaloid. However, established methods for the derivatization of protoberberine alkaloids can be logically applied. The primary routes involve either the reduction and subsequent demethylation of berberine or a more complex multi-step total synthesis.
Synthetic Protocol: Demethylation of Berberine
A plausible and direct method involves the complete demethylation of the methoxy groups and opening of the methylenedioxy bridge of berberine. Boron tribromide (BBr₃) is a powerful and selective reagent for the cleavage of aryl methyl ethers.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve berberine chloride (1 equivalent) in anhydrous dichloromethane (DCM). The volume of DCM should be sufficient to fully suspend the starting material (approx. 20-30 mL per gram of berberine).
-
Reagent Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of boron tribromide (BBr₃, ~5-6 equivalents) in DCM dropwise over 30-60 minutes. The excess reagent is necessary to ensure cleavage of both methoxy groups and the methylenedioxy bridge.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20-24 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C to decompose the excess BBr₃. This will form trimethyl borate, which is volatile.
-
Workup: Evaporate the solvent under reduced pressure. The residue is then co-evaporated with methanol several times to ensure complete removal of boron species.
-
Purification: The crude product can be purified using column chromatography on silica gel. A gradient elution system, for example, starting with DCM and gradually increasing the polarity with methanol (e.g., DCM:MeOH 98:2 to 90:10), should provide the purified 2,3,9,10-tetrahydroxyberberine.
Causality Note: The use of BBr₃ is critical as it is highly effective for cleaving the strong aryl-oxygen bonds in methoxy and methylenedioxy groups. The anhydrous and inert conditions are essential to prevent the decomposition of the BBr₃ reagent.
Analytical Characterization
Confirmation of the structure of 2,3,9,10-tetrahydroxyberberine relies on standard spectroscopic techniques.
Table 2: Analytical Methods for Structural Elucidation
| Technique | Expected Observations & Rationale |
| ¹H NMR | The spectrum would be complex but should show characteristic aromatic proton signals. The absence of sharp singlets for methoxy groups (~3.8-4.0 ppm) and the methylenedioxy bridge (~6.0 ppm) compared to berberine's spectrum would be a key indicator of successful synthesis.[6][7] |
| ¹³C NMR | The carbon spectrum would confirm the absence of methoxy and methylenedioxy carbons and show signals for aromatic carbons attached to hydroxyl groups shifted to higher ppm values.[6][7] |
| Mass Spectrometry (MS) | ESI-MS should show a molecular ion peak corresponding to the calculated mass (m/z 296.09 for the cation).[2] High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Tandem MS (MS/MS) would reveal characteristic fragmentation patterns, likely involving retro-Diels-Alder reactions typical for tetrahydroprotoberberines.[8] |
| HPLC | A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer or formic acid) would be a suitable starting point.[9] |
Pharmacological Activity and Mechanisms of Action
While much of the mechanistic data is extrapolated from its extensively studied parent compound, berberine, 2,3,9,10-tetrahydroxyberberine is expected to exhibit a similar, if not enhanced, spectrum of biological activities due to the presence of its polyphenol structure.[1]
Anticancer Activity
Berberine is known to exert anticancer effects by inducing apoptosis, inhibiting cell proliferation, and preventing metastasis.[10][11] 2,3,9,10-Tetrahydroxyberberine is also reported to induce apoptosis in various cancer cell lines.[2]
Key Mechanistic Pathways (Inferred from Berberine Studies):
-
Induction of Apoptosis: Berberine triggers the intrinsic mitochondrial pathway of apoptosis. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This leads to the release of cytochrome c from the mitochondria, which in turn activates a caspase cascade, including the initiator caspase-9 and the executioner caspase-3.[12][13][14] The activation of caspase-3 is a central event leading to the cleavage of cellular substrates and ultimately, cell death.
-
Cell Cycle Arrest: Berberine can arrest the cell cycle at different phases, preventing cancer cells from proliferating. This is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and the downregulation of cyclins.[11]
-
Inhibition of Signaling Pathways: Key pro-survival pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways are often dysregulated in cancer. Berberine has been shown to inhibit these pathways, thereby reducing cancer cell growth and survival.[12]
Caption: Inferred apoptotic pathway for 2,3,9,10-tetrahydroxyberberine.
Anti-inflammatory Properties
Chronic inflammation is a key driver of many diseases. Berberine exhibits potent anti-inflammatory effects, and its tetrahydroxy derivative is predicted to share this activity.[2]
Key Mechanistic Pathways (Inferred from Berberine Studies):
-
Inhibition of NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. In resting cells, it is held inactive in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB and the translocation of NF-κB to the nucleus, where it activates the transcription of inflammatory genes like TNF-α, IL-6, and COX-2.[15][16] Berberine has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB activation.[15]
-
Modulation of MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways (including p38, JNK, and ERK) are also crucial in mediating inflammatory responses. Berberine can modulate the phosphorylation and activation of these kinases.[16]
-
STAT6 Pathway Inhibition: In certain contexts, like allergic inflammation, berberine has been shown to inhibit the production of cytokines such as IL-6 by suppressing the STAT6 signaling pathway.[1][17]
Caption: Inferred anti-inflammatory mechanism via NF-κB inhibition.
Pharmacokinetics and Metabolism
The clinical application of berberine is often limited by its poor oral bioavailability, which is attributed to poor absorption and rapid metabolism.[5][18]
-
Absorption: Berberine itself has an absolute bioavailability of less than 1%.[11]
-
Metabolism: Upon absorption, berberine undergoes extensive phase I and phase II metabolism, primarily in the liver and potentially by the gut microbiota.[18][19][20] Key metabolites include demethylated products like berberrubine and thalifendine, as well as glucuronide and sulfate conjugates.[5][10][11] 2,3,9,10-Tetrahydroxyberberine is itself a potential metabolite formed through oxidative demethylation.[5]
-
Excretion: Berberine and its metabolites are excreted through bile into the feces, and to a lesser extent, in the urine.[5][11]
The pharmacokinetic profile of exogenously administered 2,3,9,10-tetrahydroxyberberine has not been extensively studied. However, as a more polar compound, its absorption and distribution characteristics may differ significantly from berberine. Its potential to undergo further conjugation (glucuronidation or sulfation) at its hydroxyl groups is high.
Experimental Protocols
In Vitro Anti-inflammatory Assay: Measuring Cytokine Inhibition
This protocol describes a method to assess the ability of 2,3,9,10-tetrahydroxyberberine to inhibit the production of the pro-inflammatory cytokine TNF-α in a macrophage cell line.
Workflow:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of 2,3,9,10-tetrahydroxyberberine in DMSO. Pre-treat the cells with various concentrations of the compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (DMSO only).
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 24 hours to induce an inflammatory response. Include an unstimulated control group.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cell debris.
-
Cytokine Measurement: Quantify the concentration of TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the TNF-α concentrations to the vehicle-treated, LPS-stimulated control. Calculate the IC₅₀ value for the compound.
Caption: Experimental workflow for in vitro anti-inflammatory testing.
Conclusion and Future Directions
2,3,9,10-Tetrahydroxyberberine is an intriguing natural product derivative with significant therapeutic potential, largely inferred from the extensive research on its parent compound, berberine. Its polyphenolic structure suggests potent antioxidant, anti-inflammatory, and anticancer activities. However, a notable gap exists in the literature regarding its specific characterization, detailed mechanistic studies, and pharmacokinetic profile.
Future research should focus on:
-
Definitive Spectroscopic Analysis: Publishing detailed ¹H and ¹³C NMR spectra to serve as a reference standard.
-
Head-to-Head Biological Assays: Directly comparing the potency of 2,3,9,10-tetrahydroxyberberine with berberine in various biological assays to understand the structure-activity relationship of the hydroxyl groups.
-
Pharmacokinetic Studies: Conducting dedicated ADME (Absorption, Distribution, Metabolism, and Excretion) studies to determine its bioavailability and metabolic fate.
-
Formulation Development: Investigating novel drug delivery systems to overcome the potential for poor solubility and bioavailability, thereby enhancing its therapeutic efficacy.
This guide provides a foundational framework for researchers to design and execute further studies, ultimately aiming to unlock the full therapeutic potential of this promising compound.
References
Please note that URLs are provided for verification and were accessible as of the last update. Due to the dynamic nature of the internet, some links may become inactive over time.
-
Feng, Y., et al. (2015). Pharmacokinetics of Berberine and Its Main Metabolites in Conventional and Pseudo Germ-Free Rats Determined by Liquid Chromatography/Ion Trap Mass Spectrometry. Drug Metabolism and Disposition, 43(11), 1686-1695. [Link]
-
Wang, K., et al. (2017). The Anti-Cancer Mechanisms of Berberine: A Review. Frontiers in Pharmacology, 8, 305. [Link]
-
Zou, K., et al. (2022). Anticancer Effects and Mechanisms of Berberine from Medicinal Herbs: An Update Review. Molecules, 27(14), 4549. [Link]
-
Lin, C. C., et al. (2015). Berberine Induces Caspase-Independent Cell Death in Colon Tumor Cells through Activation of Apoptosis-Inducing Factor. PLoS ONE, 10(5), e0125868. [Link]
-
Wang, Y., et al. (2022). Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases. Frontiers in Pharmacology, 13, 858735. [Link]
-
Al-Omary, F. A., et al. (2021). Molecular Simplification of Natural Products: Synthesis, Antibacterial Activity, and Molecular Docking Studies of Berberine Open Models. Molecules, 26(9), 2452. [Link]
-
Iqubal, A., et al. (2017). Berberine Induces Apoptotic Cell Death via Activation of Caspase-3 and -8 in HL-60 Human Leukemia Cells: Nuclear Localization and Structure-Activity Relationships. The American Journal of Chinese Medicine, 45(07), 1497-1511. [Link]
-
Sun, Y., et al. (2017). Berberine activates caspase-9/cytochrome c-mediated apoptosis to suppress triple-negative breast cancer cells in vitro and in vivo. Biomedicine & Pharmacotherapy, 95, 18-24. [Link]
-
Sutan, K., et al. (2021). Stephapierrines A–H, new tetrahydroprotoberberine and aporphine alkaloids from the tubers of Stephania pierrei Diels and their anti-cholinesterase activities. RSC Advances, 11(35), 21543-21553. [Link]
-
Roni, M. A., et al. (2020). Synthesis of new dihydroberberine and tetrahydroberberine analogues and evaluation of their antiproliferative activity on NCI-H1975 cells. Beilstein Journal of Organic Chemistry, 16, 1606-1616. [Link]
-
Jahan, F., et al. (2021). Effects of berberine on the secretion of cytokines and expression of genes involved in cell cycle regulation in THP-1 monocytic cell line. Avicenna Journal of Medical Biotechnology, 13(3), 132-138. [Link]
-
Lin, J. P., et al. (2006). Berberine induces apoptosis through a mitochondria/caspases pathway in human hepatoma cells. Archives of Toxicology, 80(2), 73-81. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2353, Berberine. [Link]
-
Hanaoka, M., et al. (2000). Convenient synthesis of 2,3,9,10-tetraoxygenated protoberberine alkaloids and their 13-methyl alkaloids. Chemical & Pharmaceutical Bulletin, 48(3), 399-404. [Link]
-
Li, C., et al. (2020). Anti-inflammatory mechanism of berberine on lipopolysaccharide-induced IEC-18 models based on comparative transcriptomics. Experimental and Therapeutic Medicine, 20(2), 1167-1176. [Link]
-
ResearchGate. (2017). Berberine activates caspase-9/cytochrome c-mediated apoptosis to suppress triple-negative breast cancer cells in vitro and in vivo. [Link]
-
ResearchGate. (2015). Conversion of berberine into berberrubine by selective demethylation under microwave irradiation. [Link]
-
Hsieh, C. C., et al. (2020). Berberine Inhibits Pro-inflammatory Cytokine-induced IL-6 and CCL11 Production via Modulation of STAT6 Pathway in Human Bronchial Epithelial Cells. International Journal of Medical Sciences, 17(11), 1546-1553. [Link]
-
Dolečková, I., et al. (2013). Quaternary protoberberine alkaloids. Collection of Czechoslovak Chemical Communications, 78(2), 153-196. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 443767, 2,3,9,10-Tetrahydroxyberbine. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 443768, 2,3,9,10-Tetrahydroxyberberine. [Link]
-
Srividya, A. R., et al. (2010). Validated HPLC-UV method for the determination of berberine in raw herb Daruharidra (Berberis aristata DC), its extract, and in commercially marketed Ayurvedic dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 53(2), 434-438. [Link]
-
Hanaoka, M., et al. (2000). Convenient synthesis of 2,3,9,10-tetraoxygenated protoberberine alkaloids and their 13-methyl alkaloids. Chemical & Pharmaceutical Bulletin, 48(3), 399-404. [Link]
-
Zhang, X., et al. (2021). Transformation of berberine to its demethylated metabolites by the CYP51 enzyme in the gut microbiota. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. [Link]
-
Sarna, L. K., et al. (2021). Berberine, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα. Molecules, 26(16), 4784. [Link]
-
ChemFarm. (n.d.). 2,3,9,10-Tetrahydroxyberberine. [Link]
-
Zhang, X., et al. (2021). Transformation of berberine to its demethylated metabolites by the CYP51 enzyme in the gut microbiota. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. [Link]
-
PharmGKB. (n.d.). Berberine Pathway, Pharmacokinetics. [Link]
-
Al-Trad, B., et al. (2022). Preparation, physicochemical characterization, and bioactivity evaluation of berberine-entrapped albumin nanoparticles. Scientific Reports, 12(1), 17531. [Link]
-
Li, C., et al. (2020). Effect of berberine on LPS-induced expression of NF-κB/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells. Tropical Animal Health and Production, 52(4), 1837-1845. [Link]
-
Bhadra, K., et al. (2012). Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery. AAPS PharmSciTech, 13(3), 907-915. [Link]
Sources
- 1. Berberine Inhibits Pro-inflammatory Cytokine-induced IL-6 and CCL11 Production via Modulation of STAT6 Pathway in Human Bronchial Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
- 3. 2,3,9,10-Tetrahydroxyberberine | C17H14NO4+ | CID 443768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Berberine | C20H18NO4+ | CID 2353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Simplification of Natural Products: Synthesis, Antibacterial Activity, and Molecular Docking Studies of Berberine Open Models [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 9. diposit.ub.edu [diposit.ub.edu]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Berberine Induces Apoptotic Cell Death via Activation of Caspase-3 and -8 in HL-60 Human Leukemia Cells: Nuclear Localization and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Berberine induces apoptosis through a mitochondria/caspases pathway in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Berberine Inhibits Pro-inflammatory Cytokine-induced IL-6 and CCL11 Production via Modulation of STAT6 Pathway in Human Bronchial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Transformation of berberine to its demethylated metabolites by the CYP51 enzyme in the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transformation of berberine to its demethylated metabolites by the CYP51 enzyme in the gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
